(4-(Pyridin-2-yl)phenyl)boronic acid
Overview
Description
“(4-(Pyridin-2-yl)phenyl)boronic acid” is a chemical compound with the CAS Number: 170230-27-0 . It has a molecular weight of 199.02 and its molecular formula is C11H10BNO2 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
“(4-(Pyridin-2-yl)phenyl)boronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
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Pharmaceutical Research
- This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- The methods of application involved the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- The results showed that some compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
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Chemical Synthesis
- “(4-(Pyridin-2-yl)phenyl)boronic acid” is used in Palladium-catalyzed Suzuki-Miyaura coupling reactions .
- The method of application involves using this compound as a reagent in ligand-free palladium-catalyzed Suzuki coupling reaction under microwave irradiation .
- The outcomes of these reactions were not specified in the source .
- Organic Synthesis : Boronic acids are used as powerful reagents in the synthesis of complex organic molecules .
- Material Science : They can be used in the creation of boron-containing polymers and covalent organic frameworks .
- Medicinal Chemistry : Boronic acids are used in the design of proteasome inhibitors, which have applications in cancer therapy .
- Organic Synthesis : Boronic acids are used as powerful reagents in the synthesis of complex organic molecules .
- Material Science : They can be used in the creation of boron-containing polymers and covalent organic frameworks .
- Medicinal Chemistry : Boronic acids are used in the design of proteasome inhibitors, which have applications in cancer therapy .
Safety And Hazards
properties
IUPAC Name |
(4-pyridin-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANFGGCAQWUIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597066 | |
Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yl)phenyl)boronic acid | |
CAS RN |
170230-27-0 | |
Record name | B-[4-(2-Pyridinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170230-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Pyridin-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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